4-bromo-N-[1-(furan-3-yl)propan-2-yl]thiophene-2-carboxamide
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Overview
Description
4-bromo-N-[1-(furan-3-yl)propan-2-yl]thiophene-2-carboxamide is a heterocyclic compound that features both furan and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of bromine, furan, and thiophene moieties in the structure suggests that this compound could exhibit unique chemical and biological properties.
Mechanism of Action
Target of Action
It is known that thiophene derivatives have a wide range of biological activities and can interact with various targets .
Mode of Action
Thiophene derivatives are known to participate in various types of reactions, such as suzuki–miyaura cross-coupling, which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
For instance, they play a significant role in the Suzuki–Miyaura coupling reaction, which is a key process in organic synthesis .
Result of Action
Thiophene derivatives are known to exhibit a wide range of pharmacological properties, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[1-(furan-3-yl)propan-2-yl]thiophene-2-carboxamide typically involves multiple steps:
Bromination: The thiophene ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions in carbon tetrachloride (CCl4).
Amidation: The brominated thiophene is then reacted with a suitable amine, such as 1-(furan-3-yl)propan-2-amine, to form the carboxamide linkage. This step often requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing greener solvents and reagents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[1-(furan-3-yl)propan-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan and thiophene rings can be oxidized or reduced using specific reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced furan or thiophene derivatives.
Scientific Research Applications
4-bromo-N-[1-(furan-3-yl)propan-2-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its heterocyclic structure.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-carboxamide: Similar structure but with the furan ring at a different position.
4-chloro-N-(1-(furan-3-yl)propan-2-yl)thiophene-2-carboxamide: Chlorine instead of bromine.
N-(1-(furan-3-yl)propan-2-yl)thiophene-2-carboxamide: Lacks the bromine atom.
Uniqueness
4-bromo-N-[1-(furan-3-yl)propan-2-yl]thiophene-2-carboxamide is unique due to the specific positioning of the bromine, furan, and thiophene rings, which can influence its reactivity and biological activity. The presence of bromine can enhance its ability to participate in substitution and coupling reactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-bromo-N-[1-(furan-3-yl)propan-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S/c1-8(4-9-2-3-16-6-9)14-12(15)11-5-10(13)7-17-11/h2-3,5-8H,4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNBHAUIMJQAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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